N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide
Description
The compound N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide features a pyrido[3,2-d]pyrimidine core substituted with a 4-fluorophenylmethyl group at position 3 and a 4-bromophenyl-acetamide moiety at position 1. The presence of electron-withdrawing groups (bromo, fluoro) and hydrogen-bonding motifs (dioxo, acetamide) suggests enhanced binding specificity and solubility compared to simpler analogs.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN4O3/c23-15-5-9-17(10-6-15)26-19(29)13-27-18-2-1-11-25-20(18)21(30)28(22(27)31)12-14-3-7-16(24)8-4-14/h1-11H,12-13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSOCTKOQFOYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)F)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The pyrido[3,2-d]pyrimidine core distinguishes the target compound from other analogs with thieno-, pyrano-, or triazole-fused systems. Key comparisons include:
Table 1: Core Heterocycle Comparison
Key Observations :
- Thieno-pyrimidines (e.g., ) often exhibit lower molecular weights due to sulfur-containing rings but may suffer from reduced solubility compared to the target compound’s dioxo-pyrido-pyrimidine core.
- Pyrano-thieno-pyridines (e.g., ) are structurally distinct but share neurotropic activity, suggesting heterocycle flexibility in CNS-targeted drug design.
Substituent Effects on Activity
The 4-fluorophenylmethyl and 4-bromophenyl groups in the target compound are critical for steric and electronic interactions. Comparisons with related substituents:
Table 2: Substituent Impact
Key Observations :
- Halogenated aryl groups (bromo, chloro, fluoro) are common in analogs for their electron-withdrawing effects, which stabilize π-π stacking in enzyme active sites .
Functional Group Contributions
The acetamide and dioxo groups in the target compound are pivotal for hydrogen bonding and solubility:
Table 3: Functional Group Roles
Key Observations :
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